molecular formula C5H5FN2O B11775212 6-Amino-4-fluoropyridin-3-ol

6-Amino-4-fluoropyridin-3-ol

Cat. No.: B11775212
M. Wt: 128.10 g/mol
InChI Key: ISFGRSLCFPNYBK-UHFFFAOYSA-N
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Description

6-Amino-4-fluoropyridin-3-ol is a fluorinated pyridine derivative with the molecular formula C₅H₅FN₂O.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the nucleophilic substitution of chlorine in 4-chloro-3-fluoropyridine with an amine source . Another approach involves the oxyfunctionalization of pyridine derivatives using whole cells of Burkholderia sp. MAK1, which can convert pyridin-2-amines and pyridin-2-ones into their hydroxylated derivatives .

Industrial Production Methods

Industrial production methods for 6-Amino-4-fluoropyridin-3-ol are not extensively documented, but they likely involve scalable versions of the synthetic routes mentioned above, optimized for higher yields and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

6-Amino-4-fluoropyridin-3-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can produce various substituted pyridines .

Scientific Research Applications

6-Amino-4-fluoropyridin-3-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Amino-4-fluoropyridin-3-ol involves its interaction with specific molecular targets and pathways. The fluorine atom’s strong electron-withdrawing properties can influence the compound’s reactivity and interactions with biological molecules. This can lead to the inhibition of certain enzymes or the disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Amino-4-fluoropyridin-3-ol is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its combination of amino and fluorine groups makes it particularly valuable for various applications .

Properties

Molecular Formula

C5H5FN2O

Molecular Weight

128.10 g/mol

IUPAC Name

6-amino-4-fluoropyridin-3-ol

InChI

InChI=1S/C5H5FN2O/c6-3-1-5(7)8-2-4(3)9/h1-2,9H,(H2,7,8)

InChI Key

ISFGRSLCFPNYBK-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CN=C1N)O)F

Origin of Product

United States

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